molecular formula C10H14BrN B8678620 4-bromo-3-methyl-N-(propan-2-yl)aniline

4-bromo-3-methyl-N-(propan-2-yl)aniline

Cat. No.: B8678620
M. Wt: 228.13 g/mol
InChI Key: DIYDFEOUXWGCAT-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-N-(propan-2-yl)aniline (CAS 298185-34-9) is a brominated aniline derivative of significant interest in synthetic and medicinal chemistry. This compound serves as a versatile synthetic intermediate, particularly in the construction of novel heterocyclic molecules. Its molecular formula is C 10 H 14 BrN, with a molecular weight of 228.13 g/mol . The core research value of this compound lies in its application as a key precursor for the synthesis of bioactive molecules. Recent research has demonstrated its use in generating N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives via palladium-catalyzed cross-coupling reactions . These derivatives have shown promising biological activity, specifically exhibiting potent antibacterial effects against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi . One derivative displayed a minimum inhibitory concentration (MIC) of 6.25 mg/mL and also acted as a potent inhibitor of alkaline phosphatase, with an IC 50 value of 1.469 ± 0.02 µM, suggesting a potential dual mechanism of action . This makes this compound a critical building block for researchers developing new therapeutic strategies to combat drug-resistant bacterial pathogens.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

4-bromo-3-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H14BrN/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3

InChI Key

DIYDFEOUXWGCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4-Bromo-3-methyl-N-(prop-2-ynyl)aniline C₁₀H₁₁BrN Prop-2-ynyl (-C≡CH) group M.p. 40.85°C; used in alkyne coupling reactions
4-Bromo-3-chloro-N-(4-pyridinylmethyl)aniline C₁₂H₁₀BrClN₂ Chloro, pyridinylmethyl group Potential ligand for metal complexes; molecular weight 297.58
4-Bromo-N-(4-bromophenyl)aniline C₁₂H₉Br₂N Dibrominated diphenylamine Dihedral angle 47.32°; Br···Br contacts (3.568 Å)
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline C₁₆H₁₆BrNO₃ Trimethoxybenzylidene group Synthesized via Schiff base condensation; used in crystal engineering
4-Bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline C₁₃H₁₃BrN₂ Pyridinylmethyl group Molecular weight 277.16; potential coordination chemistry applications

Physicochemical Properties

  • Chlorinated derivatives (e.g., 4-Bromo-3-chloro-N-(4-pyridinylmethyl)aniline) likely have higher melting points due to increased polarity .
  • Solubility :

    • The isopropyl group in the target compound enhances lipophilicity compared to pyridinylmethyl or propynyl analogs, which may improve solubility in organic solvents .

Structural and Electronic Effects

  • Dihedral Angles: In 4-Bromo-N-(4-bromophenyl)aniline, the dihedral angle between aromatic rings is 47.32°, with pitch angles of 18.1° and 31.7° . This contrasts with its dichloro analog (dihedral angle 56.5°), highlighting the steric and electronic effects of bromine vs. chlorine .
  • Electronic Properties: Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions. This is less pronounced in chloro or methoxy analogs .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-bromo-3-methyl-N-(propan-2-yl)aniline, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. describes a similar synthesis of 4-bromo-3-methyl-N-(prop-2-ynyl)aniline using a propargylamine intermediate, achieving 70% yield. Key steps include controlling reaction temperature (e.g., 40–60°C) and using anhydrous conditions to minimize hydrolysis. NMR characterization (¹H and ¹³C) is critical for confirming regioselectivity and purity .
  • Yield Optimization : Use high-purity starting materials (e.g., 3-methylaniline derivatives) and monitor reaction progress via TLC. Catalytic systems like Pd/C or CuI (for Sonogashira-like couplings) may enhance efficiency, as noted in for nitrosoaniline derivatives .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. ~258.1 g/mol) with <2 ppm error, as demonstrated for brominated anilines in .
  • Multinuclear NMR : Compare ¹H NMR shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, isopropyl CH3 at δ 1.2–1.4 ppm) and ¹³C NMR for carbonyl/aromatic carbons .
  • Melting Point Analysis : A sharp mp (e.g., ~40–45°C) indicates purity; deviations suggest impurities or polymorphism .

Advanced Research Questions

Q. How can crystallographic data for this compound be interpreted using SHELX software?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) data can be refined using SHELXL ( ). Key steps:

Space Group Determination : Use SHELXT ( ) to identify the Laue group (e.g., orthorhombic Pbca for a related brominated aniline in ).

Refinement : Apply anisotropic displacement parameters for non-H atoms. For H atoms, use riding models. Achieve R1 < 0.05 for high-resolution data (<1.0 Å) .

  • Example : reports a brominated aniline derivative with R = 0.052 and wR = 0.113, highlighting the importance of absorption correction (e.g., multi-scan via SADABS) .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

  • Substituent Effects : The electron-donating isopropyl group activates the aromatic ring toward electrophiles, directing substitution to the para position relative to the amine. The bromine atom acts as a meta-directing deactivator, creating competing regioselectivity.
  • Experimental Design : Use kinetic studies (e.g., monitoring nitration rates) and DFT calculations to map charge distribution. Compare with , where nitroso groups influence substitution patterns .

Q. How can discrepancies in spectroscopic data for derivatives of this compound be resolved?

  • Case Study : If ¹H NMR shows unexpected splitting (e.g., for aromatic protons), consider:

  • Steric Hindrance : The isopropyl group may restrict rotation, causing diastereotopic splitting.
  • Solvent Effects : Use deuterated DMSO or CDCl3 to assess hydrogen bonding.
    • Validation : Cross-reference with HRMS and X-ray data ( ) to rule out structural misassignment .

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